3-(Diethylamino)propionitrile

Catalog No.
S1540197
CAS No.
5351-04-2
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethylamino)propionitrile

CAS Number

5351-04-2

Product Name

3-(Diethylamino)propionitrile

IUPAC Name

3-(diethylamino)propanenitrile

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3

InChI Key

LFFKXGFSDGRFQA-UHFFFAOYSA-N

SMILES

CCN(CC)CCC#N

Canonical SMILES

CCN(CC)CCC#N

The exact mass of the compound N-(2-Cyanoethyl)diethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Diethylamino)propionitrile (DEAPN) is a bifunctional aliphatic compound featuring both a tertiary amine and a terminal nitrile group. With a boiling point of 197 °C and a density of 0.86 g/mL, this colorless to light-yellow liquid serves as a critical intermediate in organic synthesis and industrial formulation . In procurement contexts, DEAPN is primarily sourced as a direct precursor for the synthesis of N,N-diethyl-1,3-propanediamine (DEAPA)—a vital building block for pharmaceuticals and epoxy curing agents—and as a tunable, lower-volatility tertiary amine accelerator for polyurethane foams and chemical grouts [1]. Its specific steric profile and inductive properties make it a highly specialized reagent for amidoxime-based semiconductor cleaning solutions and controlled-release polymerization systems.

Substituting 3-(Diethylamino)propionitrile with its closest structural analog, 3-(Dimethylamino)propionitrile (DMAPN), introduces severe occupational hazards and process deviations. DMAPN is a documented neurotoxin known to cause urologic and neurologic disorders in industrial workers, whereas the bulkier diethyl substitution in DEAPN significantly alters this toxicity profile and reduces vapor pressure . Furthermore, attempting to replace DEAPN with non-nitrile tertiary amines in polymerization or grouting applications fails because the strong electron-withdrawing inductive effect of the cyanoethyl group specifically lowers the amine's pKa (to roughly 7.6), providing a specific, delayed catalytic onset that standard aliphatic amines (pKa ~10-11) cannot replicate [1].

Volatility Reduction and Occupational Safety vs. Dimethyl Analogs

In industrial scale-up, the volatility of amine accelerators is a primary safety concern. DEAPN exhibits a boiling point of 197 °C, which is substantially higher than the 171–173 °C boiling point of its dimethyl analog, DMAPN [1]. This 25 °C differential significantly lowers the vapor pressure at ambient and elevated curing temperatures, mitigating the inhalation risks associated with low-molecular-weight aminopropionitriles .

Evidence DimensionBoiling Point / Volatility
Target Compound Data197 °C (DEAPN)
Comparator Or Baseline171-173 °C (DMAPN)
Quantified Difference+24 to +26 °C higher boiling point for DEAPN
ConditionsStandard atmospheric pressure (760 mmHg)

Procuring the diethyl variant drastically reduces hazardous VOC emissions and worker exposure risks during open-bath synthesis or polymer curing.

Steric Modulation of Polymerization Setting Times

When used as an accelerator in acrylamide or related chemical grouts, DEAPN provides identical final gel properties to DMAPN when substituted at equivalent molecular proportions. However, due to the increased steric hindrance of the diethyl groups, the setting time varies inversely with the dosage of DEAPN, allowing formulators to achieve a more controlled, delayed curing profile compared to the highly reactive dimethyl baseline [1].

Evidence DimensionCatalytic Setting Time Control
Target Compound DataControlled, dosage-dependent delayed setting (DEAPN)
Comparator Or BaselineRapid, highly reactive setting (DMAPN)
Quantified DifferenceIdentical gel integrity but with sterically slowed cross-linking kinetics
ConditionsChemical grout formulation (acrylamide/polymer base) testing

Allows manufacturers to tune the working time (pot life) of polymer resins and grouts without compromising the mechanical strength of the final matrix.

Inductive pKa Suppression for Specialized Complexation

The strong electron-withdrawing nature of the cyanoethyl group in DEAPN suppresses the basicity of the tertiary amine. The measured pKa of DEAPN's conjugate acid is 7.6, compared to standard aliphatic tertiary amines like triethylamine which exhibit pKa values around 10.7[1]. This specific, lowered basicity makes DEAPN a highly suitable precursor for synthesizing amidoxime chelating agents used in post-CMP (Chemical Mechanical Polishing) semiconductor cleaning, where highly alkaline amines would damage delicate wafer surfaces [2].

Evidence DimensionAmine Basicity (pKa)
Target Compound DatapKa = 7.6
Comparator Or BaselinepKa ~ 10.7 (Standard aliphatic tertiary amines)
Quantified Difference~3.1 pKa unit reduction due to nitrile inductive effect
ConditionsAqueous solution, 25 °C

Essential for formulating non-corrosive, pH-sensitive metal chelators in high-tech semiconductor manufacturing.

High Atom-Economy Precursor for Diamine Synthesis

For the industrial synthesis of N,N-diethyl-1,3-propanediamine (DEAPA), utilizing DEAPN as the starting material via catalytic hydrogenation of the nitrile group provides a direct, high-yield route. Attempting to synthesize DEAPA by alkylating 1,3-propanediamine with ethyl halides results in complex mixtures of mono-, di-, and tri-alkylated products requiring extensive distillation. DEAPN ensures 100% regioselectivity for the tertiary-primary diamine structure [1].

Evidence DimensionRegioselectivity in Diamine Synthesis
Target Compound DataSingle-product primary amine generation via reduction
Comparator Or BaselineMixed alkylation products via direct amine substitution
Quantified DifferenceEliminates over-alkylation byproducts
ConditionsCatalytic hydrogenation vs. nucleophilic substitution

Reduces downstream purification costs and maximizes yield when procuring precursors for pharmaceutical and agrochemical diamine intermediates.

Precursor for Pharmaceutical Diamines

DEAPN is a highly efficient starting material for the synthesis of N,N-diethyl-1,3-propanediamine (DEAPA) via catalytic hydrogenation. Because it avoids the over-alkylation issues of direct amine substitution, it is heavily procured by pharmaceutical manufacturers synthesizing antimalarials, local anesthetics, and specialized agrochemicals [1].

Controlled-Cure Polyurethane and Grout Accelerator

Due to its higher boiling point and sterically hindered diethyl groups, DEAPN serves as a safer, delayed-action tertiary amine catalyst. It is selected over DMAPN in chemical grouting and polyurethane foam manufacturing where extended pot life and reduced worker exposure to neurotoxic VOCs are critical [2].

Amidoxime Chelators for Semiconductor Wafer Cleaning

Leveraging its suppressed pKa (7.6), DEAPN is used to synthesize amidoxime-based complexing agents. These agents are formulated into post-CMP (Chemical Mechanical Polishing) cleaning solutions to remove copper and trace metal residues from semiconductor wafers without inducing alkaline corrosion [3].

XLogP3

0.7

UNII

AZT87H1OVI

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5351-04-2

Wikipedia

Propanenitrile, 3-(diethylamino)-

General Manufacturing Information

Propanenitrile, 3-(diethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

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